Ethenyl 4-nitrobenzoate
CAS No.: 831-69-6
Cat. No.: VC19744948
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831-69-6 |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | ethenyl 4-nitrobenzoate |
| Standard InChI | InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 |
| Standard InChI Key | ONWCAHIXZOZKJT-UHFFFAOYSA-N |
| Canonical SMILES | C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Ethenyl 4-nitrobenzoate (C₉H₇NO₄) is distinguished by a nitro group at the para position of a benzoic acid backbone esterified with an ethenyl (vinyl) group. While direct spectral data for the ethenyl variant remains sparse, analogous ethyl 4-nitrobenzoate provides a foundational reference:
The ethenyl group introduces increased reactivity due to the electron-withdrawing nitro group and the unsaturated bond, potentially enhancing electrophilic substitution kinetics . Spectroscopic characterization of the ethyl analogue via NMR (¹H and ¹³C), FTIR, and GC/MS confirms the ester carbonyl stretch at ~1720 cm⁻¹ and nitro symmetric/asymmetric vibrations at 1520/1350 cm⁻¹ .
Synthetic Methodologies and Catalytic Innovations
Advanced Catalytic Systems
Recent breakthroughs utilize nanoporous zeolites (H-MOR, H-HEU-M) with ultradispersed crystallites (290–480 nm) to enhance reaction efficiency. Under microwave (2450 MHz, 300 W) or ultrasound (37 kHz, 330 W) irradiation, these catalysts achieve:
The synergy between microwave-induced thermal activation and zeolitic acid sites accelerates dehydration, critical for ester formation. Smaller catalyst particle sizes (e.g., H-HEU-M at 290 nm) improve surface area and diffusion rates, boosting selectivity .
Patent Literature Insights
A Chinese patent (CN112574040B) details dichlorination and nitration steps for ethyl 2,3-dichloro-4-nitrobenzoate synthesis, suggesting adaptable methodologies for ethenyl derivatives . Key steps include:
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Chlorination of benzoic acid precursors using Cl₂/FeCl₃.
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Nitration with HNO₃/H₂SO₄ at 0–5°C.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitrobenzoate esters serve as precursors for analgesics and antipyretics. The ethenyl group’s reactivity may enable cross-coupling reactions (e.g., Heck reactions) to construct biaryl scaffolds in drug discovery .
Polymer Chemistry
Ethenyl esters are potential monomers for UV-curable resins. The nitro group enhances photostability, while the vinyl moiety facilitates free-radical polymerization.
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